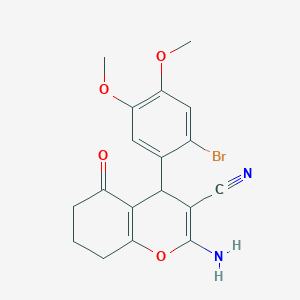![molecular formula C22H28N2O5S B4067714 N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)
N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
説明
N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective and potent inhibitor of a specific type of enzyme called glycogen synthase kinase 3β (GSK-3β). GSK-3β is involved in a wide range of cellular processes, including metabolism, cell cycle regulation, and gene expression, making it an important target for drug development and scientific research.
科学的研究の応用
Intramolecular Cyclization and Oxetane Formation
N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide and its analogues have been studied for their ability to undergo intramolecular cyclization, leading to oxetane formation. For instance, 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues, when treated with base, yield corresponding oxetanes as the main products. This reaction highlights the compound's potential in synthetic chemistry for creating cyclic structures, which are essential components in various natural products and pharmaceuticals (MuraiAkio et al., 1977).
Photophysical Properties and Fluorescence Sensors
The compound's derivatives have been explored for their photophysical properties, particularly as fluorescence sensors for metal ions in water and living cells. For example, water-soluble sulfonato-Salen-type ligands derived from different diamines, including those similar in structure to N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide, exhibit strong UV/Vis-absorption and fluorescence. Their ability to selectively quench fluorescence by Cu(2+) makes these ligands highly selective and sensitive turn-off fluorescence sensors, demonstrating the compound's utility in environmental monitoring and biological imaging (Li Zhou et al., 2012).
Asymmetric Cyclopropanation
In the context of asymmetric synthesis, derivatives of N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide have been used in the cyclopropanation of chiral vinyl sulfides. This process is highly diastereoselective and yields enantiomerically pure cyclopropane-phosphonic acids, showcasing the compound's role in the synthesis of constrained analogs of pharmacologically relevant molecules (W. Midura & M. Mikołajczyk, 2002).
Synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
Research involving N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide has led to the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds have been characterized and analyzed for their potential applications, including as ligands in coordination chemistry and materials science (Cemal Koray Özer et al., 2009).
Bioremediation and Environmental Cleanup
The compound's structure has been implicated in studies related to environmental cleanup, particularly in enhancing the bioremediation of persistent organic pollutants. For instance, cyclodextrin-based bioremediation technologies have shown significant promise in increasing the bioavailability and subsequent degradation of harmful environmental contaminants, demonstrating the compound's potential indirect role in environmental sustainability efforts (J. Villaverde et al., 2012).
特性
IUPAC Name |
N-cyclohexyl-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-14-13-19(15-21(20)29-2)30(26,27)24(18-11-7-4-8-12-18)16-22(25)23-17-9-5-3-6-10-17/h4,7-8,11-15,17H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAYCWWGSVCPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4067635.png)
![ethyl 4-({[2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4067653.png)
![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4067664.png)


![N-benzyl-2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067671.png)
![1-[4-(benzyloxy)phenoxy]-3-[(4-chlorophenyl)amino]-2-propanol](/img/structure/B4067677.png)

![1-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4067690.png)
![methyl 2-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4067697.png)
![8-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067716.png)

